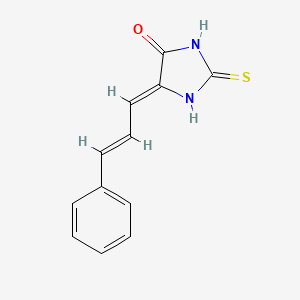

(Z)-5-((E)-3-苯烯丙基亚lidene)-2-硫代咪唑烷并-4-酮

描述

“(Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one” is an organic compound. The “Z” and “E” in the name refer to the stereochemistry of the compound, indicating the relative positions of the groups around the double bonds .

Molecular Structure Analysis

The molecular structure analysis would involve determining the 3D structure of the molecule, possibly through techniques like X-ray crystallography . The compound likely has planar regions due to the presence of the phenyl ring and the imidazolidin-4-one ring .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the imidazolidin-4-one ring might participate in nucleophilic substitution or addition reactions . The phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the phenyl ring might contribute to its hydrophobicity .科学研究应用

脱氢研究

5-苄基-3-苯基-2-硫代咪唑烷并-4-酮,一种与 (Z)-5-((E)-3-苯烯丙基亚lidene)-2-硫代咪唑烷并-4-酮相关的化合物,被研究其热脱氢性质。该研究实现了咪唑烷酮产物中 Z-异构体对 E-异构体的极高优势。还使用 DFT 和 NBO 计算探索了脱氢和选择性的机制 (Pepino 等,2012)。

分子对接和计算研究

3-苯基-2-硫代咪唑烷并-4-酮衍生物,与所讨论的化合物密切相关,被合成和表征。使用分子对接研究研究了这些衍生物与雌激素受体 (3ERT) 的潜在相互作用。该研究还评估了它们的 ADME 特性,以寻找药物应用中的先导化合物 (Vanitha 等,2021)。

抗癌活性

新型 3-取代 (E)-5-(芳基亚lidene)-1-甲基-2-硫代咪唑烷并-4-酮,类似于所讨论的化合物,被合成并评估了其对各种癌细胞系的细胞毒活性。这些化合物基于已知的抑制剂构想并通过有效的途径合成。该研究结合了分子建模和 DFT 计算来了解这些化合物的电子和几何性质 (Khodair 等,2021)。

合成方法和抗菌活性

一项研究专注于与所讨论化合物密切相关的药学上有趣的 5,5'-(1,4-苯亚甲基双-(甲亚基亚lidene))双硫代乙内酰脲的单罐合成。该研究包括合成方法和对其体外抗菌活性的评估 (Shaker 等,2019)。

穿孔蛋白的抑制

5-芳基亚lidene-2-硫代咪唑烷并-4-酮被研究为淋巴细胞表达的穿孔蛋白穿孔素的抑制剂。这项研究探讨了构效关系并评估了化合物在自然杀伤细胞中抑制穿孔素的能力,表明其具有治疗应用的潜力 (Spicer 等,2013)。

与碘的络合物用于治疗甲状腺功能亢进症

与所讨论化合物在结构上相关的硫代咪唑啉衍生物因其与碘形成络合物的 ability 而显示出治疗甲状腺功能亢进症的潜力。这项研究专注于优化和分析这些络合物的各种分子参数和相互作用 (Tavakol 等,2012)。

作用机制

Target of Action

The primary target of this compound, also known as (5Z,2E)-CU-3, is the α-isozyme of Diacylglycerol Kinase (DGKα) . DGKα is an enzyme that plays a crucial role in cellular processes such as signal transduction .

Mode of Action

(5Z,2E)-CU-3 acts as a potent and selective inhibitor against the α-isozyme of DGK . This interaction with DGKα leads to changes in the enzyme’s activity, affecting the cellular processes it is involved in .

Biochemical Pathways

The inhibition of DGKα by (5Z,2E)-CU-3 affects the phosphatidylinositol signaling pathway . DGKα is responsible for the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a process that plays a key role in signal transduction . By inhibiting DGKα, (5Z,2E)-CU-3 disrupts this process, potentially leading to alterations in cellular signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on its bioavailability, would need further investigation.

Result of Action

The inhibition of DGKα by (5Z,2E)-CU-3 can lead to changes in cellular signaling, given the enzyme’s role in the phosphatidylinositol signaling pathway . These changes can potentially affect various cellular processes, including cell growth and differentiation .

Action Environment

For instance, it can be stored as a solid at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month and at -80℃ for 6 months .

安全和危害

未来方向

属性

IUPAC Name |

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKHJZJGVVDAQ-DODKFZKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

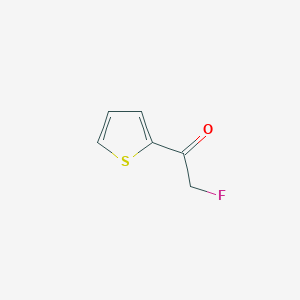

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)